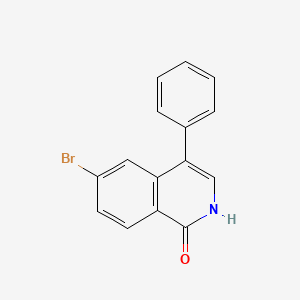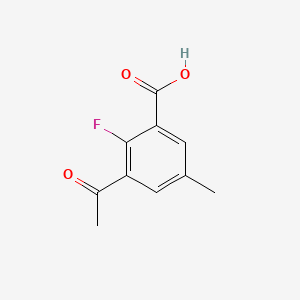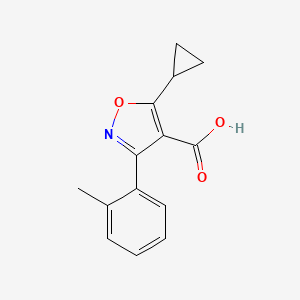
5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid: is an organic compound with a unique structure that combines a fluorine atom, a methoxy group, and an isonicotinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process generally involves the coupling of 2-Fluoro-3-methoxyphenylboronic acid with an appropriate isonicotinic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale production. The choice of reagents, solvents, and reaction conditions can be optimized to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluorine atom or the isonicotinic acid moiety, potentially leading to the formation of amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis .
Biology and Medicine: Its unique structure allows for interactions with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its functional groups that allow for further chemical modifications .
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The fluorine atom and methoxy group can enhance binding affinity and specificity to certain molecular targets, potentially affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
2-Fluoro-5-methoxyphenylboronic acid: A related compound used in similar synthetic applications.
Uniqueness: 5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid is unique due to the combination of a fluorine atom and a methoxy group on the phenyl ring, along with the isonicotinic acid moiety. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H10FNO3 |
|---|---|
Poids moléculaire |
247.22 g/mol |
Nom IUPAC |
5-fluoro-2-(3-methoxyphenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H10FNO3/c1-18-9-4-2-3-8(5-9)12-6-10(13(16)17)11(14)7-15-12/h2-7H,1H3,(H,16,17) |
Clé InChI |
KFJXXKMGRRXLKW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NC=C(C(=C2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene](/img/structure/B14768953.png)




![1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)



